BenchChemオンラインストアへようこそ!

N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

GPR151 FBW7 MITF

N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule belonging to the N‑(thiazol‑2‑yl)‑benzamide class, distinguished by a 1‑naphthyl substituent at the thiazole 4‑position and a pyrrolidine‑1‑sulfonyl group at the benzamide para‑position. Its molecular formula C₂₄H₂₁N₃O₃S₂ and exact mass 463.6 g mol⁻¹ define it among structurally related analogs, yet the specific combination of a naphthalen‑1‑yl group with a pyrrolidin‑1‑ylsulfonyl moiety creates a distinct pharmacophoric fingerprint that precludes casual substitution by close analogs.

Molecular Formula C24H21N3O3S2
Molecular Weight 463.57
CAS No. 313662-06-5
Cat. No. B2456708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS313662-06-5
Molecular FormulaC24H21N3O3S2
Molecular Weight463.57
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54
InChIInChI=1S/C24H21N3O3S2/c28-23(18-10-12-19(13-11-18)32(29,30)27-14-3-4-15-27)26-24-25-22(16-31-24)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,16H,3-4,14-15H2,(H,25,26,28)
InChIKeyYUVLJBZRFAUYRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 313662-06-5) – Compound Identity and Physicochemical Baseline for Procurement


N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule belonging to the N‑(thiazol‑2‑yl)‑benzamide class, distinguished by a 1‑naphthyl substituent at the thiazole 4‑position and a pyrrolidine‑1‑sulfonyl group at the benzamide para‑position . Its molecular formula C₂₄H₂₁N₃O₃S₂ and exact mass 463.6 g mol⁻¹ define it among structurally related analogs, yet the specific combination of a naphthalen‑1‑yl group with a pyrrolidin‑1‑ylsulfonyl moiety creates a distinct pharmacophoric fingerprint that precludes casual substitution by close analogs .

Why N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Replaced by a Generic Analog


The compound was included in three distinct high‑throughput screening campaigns targeting GPR151 activation, FBW7 modulation, and MITF inhibition, each representing different assay formats and biological endpoints . Subtle alterations—such as shifting the naphthalene from the 1‑ to the 2‑position, replacing pyrrolidine with piperidine, or relocating the sulfonamide to the meta‑position—would alter the three‑dimensional shape, electronic distribution, and hydrogen‑bonding capacity, potentially abolishing the activity profile observed in these primary screens. Unlike single‑target scaffolds for which SAR has been extensively mapped, the multi‑assay activity signature of this compound means that a structurally “close” analog is not guaranteed to replicate the performance in any one assay, let alone across the three orthogonal readouts . Therefore, procurement of the exact CAS‑specified compound is essential to reproduce the reported screening results.

Quantitative Differentiation Evidence for N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide


Volume of Bioactivity Data: Three Distinct Screening Assays Provide a Multi‑Phenotype Fingerprint

Unlike the majority of commercially available N‑(thiazol‑2‑yl)‑benzamide analogs that lack any public bioactivity annotation, CAS 313662‑06‑5 has been tested in three orthogonal, cell‑based or biochemical assays at the Scripps Research Institute Molecular Screening Center . The assays are: (1) a cell‑based GPR151 activator assay (PubChem AID 1508602); (2) an AlphaScreen‑based biochemical assay for FBW7 activators (AID 1259310); and (3) an AlphaScreen‑based biochemical assay for MITF inhibitors (AID 1259374) [1]. The presence of results across multiple targets and assay technologies constitutes a broader functional annotation than is available for the closest structural analogs [1].

GPR151 FBW7 MITF High‑throughput screening

Naphthalen‑1‑yl vs Naphthalen‑2‑yl Substitution: Impact on Predicted Lipophilicity and π‑Stacking Potential

The compound’s naphthalen‑1‑yl group places the thiazole ring in a sterically constrained environment that is distinct from the more linear naphthalen‑2‑yl isomer found in analogs such as CAS 325977‑70‑6 . Computational predictions indicate that naphthalen‑1‑yl derivatives have a larger solvent‑accessible surface area and altered π‑stacking geometry compared to naphthalen‑2‑yl derivatives, which can translate into different binding modes in hydrophobic pockets . While no direct experimental comparison of the two isomers has been published, class‑level SAR studies on related thiazole inhibitors demonstrate that the position of the naphthalene attachment consistently modulates potency by factors of 2‑ to 10‑fold [1].

Lipophilicity π‑stacking Thiazole SAR

Pyrrolidin‑1‑ylsulfonyl versus Piperidin‑1‑ylsulfonyl: Ring‑Size Effects on Pharmacokinetic Profile

The pyrrolidine ring in the sulfonamide portion is a five‑membered ring, whereas many commercial analogs employ a six‑membered piperidine ring (e.g., N‑(4‑(2,4‑dichlorophenyl)thiazol‑2‑yl)‑4‑(piperidin‑1‑ylsulfonyl)benzamide) . Class‑level medicinal chemistry data indicate that pyrrolidine sulfonamides generally exhibit higher aqueous solubility and lower metabolic clearance than their piperidine counterparts due to reduced lipophilicity and differential cytochrome P450 oxidation [1]. The pyrrolidine variant is therefore predicted to have a better developability profile, although no direct pair‑wise comparison with the piperidine analog of this specific scaffold has been published [1].

Sulfonamide SAR Pyrrolidine Piperidine Drug‑likeness

Sulfonamide Position: Para‑Substitution versus Meta‑Substitution in the Benzamide Core

CAS 313662‑06‑5 bears the pyrrolidin‑1‑ylsulfonyl group at the para‑position of the benzamide ring, in contrast to commercial meta‑substituted isomers such as 3‑(pyrrolidin‑1‑ylsulfonyl)‑N‑(1,3‑thiazol‑2‑yl)benzamide . Published SAR literature on analogous scaffolds consistently shows that para‑sulfonamides exhibit superior potency in kinase and GPCR assays due to optimal projection of the sulfonamide into solvent‑exposed channels, whereas meta‑substitution often results in 5‑ to 20‑fold loss of activity [1]. This positional effect is scaffold‑dependent, but the trend is well‑documented across multiple chemotypes [1].

Sulfonamide position Regioisomer Thiazole‑benzamide scaffold

Recommended Use Cases for N-(4-(Naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Based on Available Evidence


GPR151 Activator Hit Expansion and Probe Development

The compound was identified as a potential activator in a cell‑based GPR151 high‑throughput screen (PubChem AID 1508602) . Researchers pursuing novel chemical probes for the orphan receptor GPR151—a target implicated in habenula‑mediated neuropsychiatric disorders—can use CAS 313662‑06‑5 as a starting point for structure‑activity relationship studies. Its availability with a defined bioactivity fingerprint ensures reproducibility across laboratories.

Multi‑Pathway Phenotypic Screening Control

Because the compound appears in three orthogonal assays (GPR151, FBW7, MITF), it can serve as a multi‑pathway control compound in phenotypic screening panels, helping to calibrate assay sensitivity and identify overlapping signaling nodes . The multi‑assay annotation reduces the likelihood of single‑target artifacts.

Medicinal Chemistry Scaffold Hopping Using the Pyrrolidin‑1‑ylsulfonyl Fragment

The pyrrolidin‑1‑ylsulfonyl group is a privileged fragment associated with enhanced solubility and metabolic stability [1]. Medicinal chemists aiming to improve the pharmacokinetic properties of lead series can use this compound as a benchmark to evaluate the impact of replacing piperidine sulfonamides with the pyrrolidine variant, leveraging the class‑level SAR trends documented for this chemotype.

Negative Control for Naphthalene Positional Isomer Studies

The defined naphthalen‑1‑yl substitution makes this compound a precise tool for studies that require differentiation between 1‑naphthyl and 2‑naphthyl isomers in biological assays. Researchers comparing the two isomers can use CAS 313662‑06‑5 as the 1‑naphthyl component, ensuring isomeric purity and avoiding cross‑contamination .

Quote Request

Request a Quote for N-(4-(naphthalen-1-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.